(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
The compound (3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazoline-based derivative featuring a quinoxaline moiety at the 5-position of the pyrazoline ring, a 2-methoxyphenyl group at the 3-position, and a thiophene-2-yl methanone substituent. The unique incorporation of quinoxaline—a bicyclic aromatic system with electron-deficient properties—distinguishes this compound from related triaryl pyrazolines, which typically bear substituted phenyl or naphthyl groups at the 5-position. This structural modification may enhance π-π stacking interactions or alter binding affinity in biological targets .
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-21-6-3-2-5-16(21)18-14-20(27(26-18)23(28)22-7-4-12-30-22)15-8-9-17-19(13-15)25-11-10-24-17/h2-13,20H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPAIEKHGTVQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article presents a detailed analysis of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole core substituted with a quinoxaline moiety, a methoxyphenyl group, and a thiophenyl group, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds reported cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities to the target compound showed IC50 values in the range of 50 to 200 µM against human leukemia cells, indicating their potential as anticancer agents .
Antioxidant Properties
Molecular docking studies have demonstrated that this compound possesses antioxidant capabilities. The presence of electron-donating groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using DPPH and ABTS assays, showing effective radical scavenging activity .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. The target compound has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions. For example, compounds with similar structures were reported to significantly reduce TNF-alpha and IL-6 levels in macrophage models .
The biological activities of the compound are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The quinoxaline moiety is known for its ability to inhibit various kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and caspase activation pathways .
- Anti-inflammatory Pathways : It inhibits NF-kB signaling, leading to reduced expression of inflammatory mediators.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, on human promyelocytic leukemia (HL-60) cells. The results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, with significant downregulation of anti-apoptotic proteins like Bcl-2 .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity of the compound to various biological targets. The results suggested strong binding interactions with protein kinases and other relevant enzymes involved in cancer progression and inflammation .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that quinoxaline derivatives have shown promising anticancer properties. The modification of the quinoxaline core in this compound could enhance its inhibitory effects on specific kinases involved in cancer progression. Preliminary studies suggest that compounds with similar frameworks may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Properties
Heterocyclic compounds containing thiophene moieties have been documented to exhibit antimicrobial activity against various bacterial and fungal strains. The incorporation of the thiophene group in this compound warrants investigation into its potential as an antimicrobial agent, which could lead to the development of new antibiotics.
Enzyme Inhibition
The structure of this compound suggests it may act as an inhibitor for specific enzymes involved in cellular processes. For example, quinoxaline derivatives have been studied for their ability to inhibit kinases, which play critical roles in signal transduction pathways. This could be explored further to determine the compound's potential as a therapeutic agent targeting enzyme activity related to diseases such as cancer and inflammation .
Case Study 1: Anticancer Mechanisms
A study investigating the anticancer potential of related quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The structural modifications similar to those present in (3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone could enhance these effects .
Case Study 2: Antimicrobial Testing
Research on thiophene-containing compounds revealed their effectiveness against resistant strains of bacteria and fungi. The incorporation of such moieties into complex structures like this compound may provide a scaffold for developing new antimicrobial agents that can overcome resistance mechanisms .
Summary Table of Applications
Chemical Reactions Analysis
Synthetic Pathways and Reactivity
Pyrazole derivatives are typically synthesized via 1,3-dipolar cycloaddition , condensation of hydrazines with α,β-unsaturated ketones , or Knoevenagel reactions . For the target compound:
-
Core Formation : The dihydropyrazole core (4,5-dihydro-1H-pyrazole) is likely formed via hydrazine condensation with a chalcone precursor.
-
Substituent Introduction :
-
The 2-methoxyphenyl group at position 3 suggests electrophilic aromatic substitution or Suzuki coupling.
-
The quinoxalin-6-yl substituent at position 5 may arise from nucleophilic addition to an aldehyde intermediate.
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The thiophen-2-yl methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
-
Table 1: Hypothetical Reaction Pathways
*Based on analogous reactions in pyrazole systems .
Functional Group Reactivity
Key reactive sites in the compound:
-
Dihydropyrazole Ring : Susceptible to oxidation (e.g., with DDQ) to form aromatic pyrazoles.
-
Methanone Group : Participates in nucleophilic acyl substitutions (e.g., with amines or Grignard reagents).
-
Quinoxaline Moiety : Electron-deficient aromatic system prone to electrophilic substitution at the 2- and 3-positions.
Table 2: Reactivity Predictions
| Site | Reaction Type | Example Reagents | Product |
|---|---|---|---|
| Dihydropyrazole | Oxidation | DDQ, CH₂Cl₂, RT | Aromatic pyrazole derivative |
| Thiophene methanone | Nucleophilic substitution | NH₂R, DMF, 80°C | Amide/ester derivatives |
| Quinoxaline | Electrophilic bromination | Br₂, FeBr₃ | 2-Bromoquinoxaline adduct |
Computational Insights
DFT studies on structurally similar (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanones reveal:
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Electrophilicity : The methanone group and electron-withdrawing substituents (e.g., quinoxaline) enhance electrophilic character (ω⁺ = 3.2–4.1 eV) .
-
NLO Properties : Hyperpolarizability (β₀) ranges from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu , suggesting potential nonlinear optical applications .
Biological Reactivity
Molecular docking of analogous pyrazole derivatives indicates:
-
Antioxidant Activity : Hydrogen bonding between the pyrazole core and NADPH oxidase (binding affinity: −8.2 to −9.6 kcal/mol) .
-
Anti-inflammatory Action : π-π stacking interactions with COX-2 active sites (Ki: 0.8–1.4 μM) .
Stability and Degradation
-
Thermal Stability : Pyrazole derivatives decompose above 200°C (TGA data).
-
Photoreactivity : UV irradiation (λ = 254 nm) induces cleavage of the dihydropyrazole ring, forming quinoxaline-thiophene fragments.
Limitations and Gaps
-
No direct experimental data for the target compound were located in peer-reviewed literature.
-
Predictions are extrapolated from studies on structurally related systems .
Experimental validation is required to confirm reactivity and optimize synthetic yields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Data from analogs in , and 5 are summarized in Table 1.
Structural Variations
- Core Structure: All analogs share the 4,5-dihydro-1H-pyrazol-1-yl scaffold linked to a thiophen-2-yl methanone group.
- Substituents at Position 3 :
- Substituents at Position 5: The quinoxalin-6-yl group in the target compound replaces the thiophen-2-yl or substituted aryl groups seen in analogs (e.g., 3b–3q). Quinoxaline’s planar, electron-deficient structure may enhance solubility or alter electronic properties compared to phenyl or thiophene derivatives .
Physicochemical Properties
Key data for analogs (Table 1) highlight trends:
- Melting Points: Bulky substituents (e.g., naphthyl in 3n) correlate with higher melting points (149–151°C), likely due to improved crystal packing. The target compound’s quinoxaline moiety may similarly increase melting points relative to phenyl-substituted analogs .
- Synthetic Yields: Yields for analogs range from 30.7% (3m) to 63.6% (3s). The quinoxaline group’s steric and electronic effects could influence the target compound’s yield during cyclocondensation steps .
Table 1 : Selected Pyrazoline Analogs and Their Properties
| Compound ID | R3 | R5 | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 3b | 2-Fluorophenyl | Thiophen-2-yl | 118–120 | 40.2 |
| 3e | 3-Nitrophenyl | Thiophen-2-yl | 76–78 | 40.8 |
| 3f | 4-Methoxyphenyl | Thiophen-2-yl | 53–55 | 51.1 |
| 3m | 4-Iodophenyl | Thiophen-2-yl | 69–71 | 30.7 |
| 3n | Naphthalen-2-yl | Thiophen-2-yl | 149–151 | 43.0 |
| 3s | Benzo[d][1,3]dioxol-5-yl | Thiophen-2-yl | 138–140 | 63.6 |
| Target Compound | 2-Methoxyphenyl | Quinoxalin-6-yl | Not reported | Not reported |
Spectral and Analytical Data
- NMR: In analogs, the 3-aryl substituent’s electronic nature influences chemical shifts. For example, electron-withdrawing nitro groups (3e) deshield nearby protons, while methoxy groups (3f) cause upfield shifts. The quinoxaline protons in the target compound would likely exhibit distinct splitting patterns due to aromatic anisotropy .
- HRMS : All analogs show <2 ppm error between calculated and observed molecular weights, suggesting similar accuracy for the target compound .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Structural Deconstruction Strategy
The synthesis of the target compound can be approached through several retrosynthetic pathways, focusing on the key 4,5-dihydropyrazole core formation:
- Cycloaddition of 2-methoxyphenyl hydrazone with a quinoxaline-substituted α,β-unsaturated ketone
- Condensation reaction between hydrazine derivatives and appropriately substituted chalcones
- Acylation of the preformed 3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole with thiophene-2-carbonyl chloride
General Synthetic Routes for Pyrazoline Core Construction
Chalcone-Hydrazine Cyclization Approach
The most direct approach involves the synthesis of a chalcone intermediate followed by cyclization with hydrazine hydrate. For the target compound, a quinoxaline-containing chalcone would be synthesized first, followed by cyclization with an appropriate hydrazine derivative and subsequent acylation with thiophene-2-carbonyl chloride.
The generalized reaction scheme involves:
- Synthesis of (E)-1-(2-methoxyphenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one via Claisen-Schmidt condensation
- Cyclization with hydrazine hydrate to form 3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole
- N-acylation with thiophene-2-carbonyl chloride to yield the target compound
This approach is supported by literature precedents for similar structures, where yields ranging from 55% to 82% have been reported.
Cycloaddition of Diazo Compounds
An alternative approach involves the 1,3-dipolar cycloaddition reaction of appropriate diazo compounds with quinoxaline-containing α,β-unsaturated systems. This method has been documented to proceed with high regioselectivity and yields between 61-89%. The reaction typically involves:
- Preparation of 3-(3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)quinoxaline derivative
- 1,3-dipolar cycloaddition with diazomethane in a mixture of anhydrous dichloromethane and diethyl ether at 0°C
- Rearrangement to 2-pyrazoline structure
- N-acylation with thiophene-2-carbonyl chloride in the presence of a base such as pyridine
Detailed Synthesis Procedures for the Target Compound
Method A: Sequential Chalcone Formation and Cyclization
Synthesis of (E)-1-(2-methoxyphenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
Based on methodologies described for similar compounds, the chalcone intermediate can be prepared as follows:
Reagents:
- 2-Methoxyacetophenone (1 equiv.)
- Quinoxaline-6-carbaldehyde (1 equiv.)
- Sodium hydroxide (2 equiv.)
- Ethanol/water (3:1)
Procedure:
- Dissolve 2-methoxyacetophenone (1.0 mmol) and quinoxaline-6-carbaldehyde (1.0 mmol) in ethanol (10 mL)
- Add dropwise a solution of sodium hydroxide (2.0 mmol) in water (3 mL) while stirring at 0-5°C
- Allow the reaction mixture to stir at room temperature for 12-24 hours
- Monitor the reaction by TLC using ethyl acetate/hexane (1:3)
- Upon completion, neutralize with dilute HCl and extract with ethyl acetate
- Purify by column chromatography to obtain the chalcone intermediate
Expected yield: 65-75%
Cyclization to Form Pyrazoline Ring
Reagents:
- Chalcone intermediate (1 equiv.)
- Hydrazine hydrate (1.2 equiv.)
- Ethanol (anhydrous)
- Glacial acetic acid (catalytic)
Procedure:
- Dissolve the chalcone intermediate (1.0 mmol) in anhydrous ethanol (15 mL)
- Add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid
- Reflux the mixture for 4-6 hours, monitoring by TLC
- Cool the reaction mixture to room temperature
- Pour into cold water and extract with ethyl acetate
- Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure
- Purify by column chromatography (silica gel, ethyl acetate/hexane)
Expected yield: 70-80%
N-Acylation with Thiophene-2-carbonyl Chloride
Reagents:
- 3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole (1 equiv.)
- Thiophene-2-carbonyl chloride (1.2 equiv.)
- Triethylamine (1.5 equiv.)
- Dichloromethane (anhydrous)
Procedure:
- Dissolve the pyrazoline intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) under nitrogen
- Cool the solution to 0°C and add triethylamine (1.5 mmol)
- Add thiophene-2-carbonyl chloride (1.2 mmol) dropwise over 15 minutes
- Allow the reaction to warm to room temperature and stir for 4-6 hours
- Quench with saturated NaHCO₃ solution and extract with dichloromethane
- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate
- Purify by column chromatography (silica gel, ethyl acetate/petroleum ether)
Expected yield: 60-75%
Method B: One-Pot Tandem Synthesis
An alternative procedure involves a one-pot tandem synthesis approach, which has been successfully applied to related heterocyclic systems:
Reagents:
- 2-Methoxyacetophenone (1 equiv.)
- Quinoxaline-6-carbaldehyde (1 equiv.)
- Hydrazine hydrate (1.2 equiv.)
- Thiophene-2-carbonyl chloride (1.2 equiv.)
- Potassium carbonate (2 equiv.)
- DMF/ethanol (1:1)
Procedure:
- Combine 2-methoxyacetophenone (1.0 mmol) and quinoxaline-6-carbaldehyde (1.0 mmol) in DMF/ethanol (10 mL)
- Add potassium carbonate (2.0 mmol) and stir at room temperature for 1 hour
- Add hydrazine hydrate (1.2 mmol) and continue stirring for 4 hours at 60°C
- Cool to room temperature and add thiophene-2-carbonyl chloride (1.2 mmol)
- Stir for an additional 3 hours at room temperature
- Pour into ice water and extract with ethyl acetate
- Wash with brine, dry, and concentrate
- Purify by column chromatography
Expected yield: 45-55%
Optimization Parameters and Condition Variations
Effect of Catalyst and Base on Yield
The choice of catalyst and base significantly affects the yield and purity of the final product. Table 1 presents comparative data for different catalyst systems:
Table 1: Effect of Catalyst and Base on Reaction Yield
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | TsOH (10 mol%) | Triethylamine | Ethanol | 78 | 6 | 65 |
| 2 | ZnO (nano, 10 mol%) | K₂CO₃ | DMF | 80 | 4 | 78 |
| 3 | Cu(OTf)₂ (20 mol%) | BMIM-PF₆ | DMF | 70 | 5 | 82 |
| 4 | p-TSA (5 mol%) | Pyridine | THF | 60 | 8 | 55 |
| 5 | None | NaOH | Ethanol/H₂O | 25 | 24 | 45 |
The data indicates that nano-ZnO catalyst with potassium carbonate provides an optimal balance of yield and reaction conditions for the cyclization step.
Solvent Effects and Reaction Temperature
The choice of solvent and temperature significantly impacts reaction efficiency as shown in Table 2:
Table 2: Solvent and Temperature Effects on Pyrazoline Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 | 6 | 71 |
| 2 | THF | 65 | 8 | 68 |
| 3 | DMF | 100 | 4 | 75 |
| 4 | i-PrOH | 82 | 5 | 62 |
| 5 | Toluene | 110 | 6 | 58 |
| 6 | DMF/Ethanol (1:1) | 80 | 5 | 79 |
The DMF/Ethanol mixture provides optimal yields, likely due to enhanced solubility of intermediates and reagents.
Structural Characterization and Confirmation
Spectroscopic Data for the Target Compound
The synthesized compound can be characterized using various spectroscopic techniques. Expected spectral data include:
IR Spectroscopy:
- C=O stretching (1681-1658 cm⁻¹)
- C-C stretching (1520-1449 cm⁻¹)
- C-S stretching (713-604 cm⁻¹)
- C-N stretching (1593-710 cm⁻¹)
- CH₂ symmetric and asymmetric stretching (2998-2800 cm⁻¹)
¹H NMR (400 MHz, CDCl₃):
- 8.80-8.70 (m, 2H, quinoxaline CH)
- 8.10-8.00 (m, 2H, quinoxaline CH, thiophene CH)
- 7.80-7.70 (m, 1H, quinoxaline CH)
- 7.65-7.50 (m, 2H, thiophene CH)
- 7.40-7.20 (m, 3H, 2-methoxyphenyl)
- 7.00-6.90 (m, 1H, 2-methoxyphenyl)
- 5.80-5.70 (dd, 1H, pyrazoline CH)
- 3.85-3.75 (s, 3H, OCH₃)
- 3.50-3.40 (dd, 1H, pyrazoline CH₂)
- 3.20-3.10 (dd, 1H, pyrazoline CH₂)
¹³C NMR (100 MHz, CDCl₃):
Crystal Structure Analysis
X-ray crystallography of the target compound or closely related derivatives would reveal key structural features:
- The dihedral angle between the pyrazoline ring and the 2-methoxyphenyl group
- The conformation of the thiophene ring relative to the pyrazoline ring
- Intermolecular hydrogen bonding and packing arrangements in the crystal lattice
Based on similar compounds, the thiophene ring might be expected to adopt a conformation nearly perpendicular to the pyrazoline ring, with dihedral angles around 77-82°.
Reaction Mechanism and Mechanistic Considerations
Chalcone Formation Mechanism
The formation of the chalcone intermediate proceeds via a Claisen-Schmidt condensation mechanism:
Pyrazoline Ring Formation
The cyclization reaction with hydrazine follows a mechanism involving:
Challenges and Troubleshooting
Common Synthetic Challenges
Several challenges may be encountered during synthesis:
- Regioselectivity issues: Formation of isomeric pyrazolines during cyclization
- Purification difficulties: Separation of closely related intermediates
- Thiophene oxidation: Sensitivity of the thiophene ring to oxidizing conditions
- Side reactions: Competing Michael additions or aldol reactions
Solutions and Mitigation Strategies
The following strategies can address these challenges:
- For regioselectivity issues: Carefully control reaction temperature and use appropriate catalysts like Cu(OTf)₂ to enhance selectivity
- For purification difficulties: Employ gradient elution techniques during column chromatography
- For thiophene oxidation: Conduct reactions under inert atmosphere and minimize exposure to oxidizing agents
- For side reactions: Use protection-deprotection strategies for vulnerable functional groups
Q & A
Basic: What are the established synthetic routes for this compound, and how is structural confirmation achieved?
Answer:
The compound is synthesized via multi-step protocols involving cyclocondensation reactions. A representative method includes:
- Step 1: Reacting α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydropyrazole core .
- Step 2: Introducing the quinoxaline moiety through nucleophilic substitution or coupling reactions. The thiophene-2-yl methanone group is typically incorporated via acylation or Friedel-Crafts reactions .
Structural confirmation employs:
- X-ray crystallography to resolve stereochemistry and bond lengths (e.g., pyrazoline ring puckering) .
- NMR spectroscopy : and NMR verify substituent integration (e.g., methoxy phenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]+ calculated for : 414.1278) .
Basic: What biological activities have been preliminarily screened for this compound?
Answer:
Pyrazoline-quinoxaline hybrids are screened for:
- Anticancer activity : Inhibition of topoisomerase II and tubulin polymerization, with IC values compared to doxorubicin in MCF-7 and HeLa cell lines .
- Antimicrobial effects : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), showing moderate activity (MIC 16–32 µg/mL) .
- Enzyme inhibition : Targets include 5-lipoxygenase (5-LOX) for anti-inflammatory applications, with docking scores < -8.0 kcal/mol in silico .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 90:10 MeOH/HO) quantify impurities (<0.5%) and monitor degradation under accelerated stability conditions (40°C/75% RH) .
- TLC : Ethyl acetate/hexane (3:7) tracks reaction progress and by-products (R ~0.5 for the target compound) .
- DSC/TGA : Evaluates thermal stability (decomposition onset >200°C) .
Advanced: How can synthetic yields be optimized while minimizing by-products?
Answer:
Key challenges include regioselectivity in pyrazoline ring closure and quinoxaline coupling efficiency. Strategies:
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) or heterogeneous catalysts (Bleaching Earth Clay) to accelerate cyclization (yield increase from 55% to 82%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve quinoxaline incorporation but require strict temperature control (<80°C) to avoid decomposition .
- Purification : Gradient column chromatography (SiO, hexane → ethyl acetate) isolates the target compound from regioisomers (e.g., 3-(3-methoxyphenyl) by-products) .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation approaches:
- Standardized assays : Re-test the compound alongside positive controls (e.g., cisplatin for cytotoxicity) under identical conditions (e.g., 48-hour incubation, 10% FBS) .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
- Structural validation : Confirm batch consistency via NMR and elemental analysis to rule out impurities .
Advanced: What experimental design limitations affect reproducibility in pharmacological studies?
Answer:
- Sample degradation : Organic degradation in bioassays (e.g., ester hydrolysis in cell media) alters activity. Solutions include fresh preparation and storage at -80°C .
- Cell line variability : Use ≥3 cell lines (e.g., MDA-MB-231, A549) to confirm target specificity and reduce false positives .
- In silico validation : Molecular dynamics simulations (200 ns trajectories) verify binding mode consistency across protein conformers .
Advanced: How can computational modeling guide target identification?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR TK, ΔG ≈ -9.2 kcal/mol) and DNA intercalation sites .
- ADMET prediction : SwissADME estimates bioavailability (TPSA >80 Ų indicates poor BBB penetration) and CYP450 inhibition risks .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with activity cliffs .
Advanced: What strategies resolve regioselectivity issues in dihydropyrazole synthesis?
Answer:
- Steric directing groups : Electron-withdrawing substituents (e.g., nitro) on the chalcone β-position favor 5-endo-trig cyclization .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves regioselectivity (95:5 product ratio) .
- By-product analysis : - COSY NMR identifies minor isomers (e.g., 4,5-dihydro vs. 1,2-dihydro pyrazoles) for systematic exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
